

Spectral Analysis of Quinoline-6-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Quinoline-6-carbohydrazide**

Cat. No.: **B1297473**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Quinoline-6-carbohydrazide**, a key chemical intermediate in the synthesis of various pharmacologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The spectral data for **Quinoline-6-carbohydrazide** has been compiled and organized into the following tables for clear and concise reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.34	br s	1H	-NH-
8.89	dd, $J = 1.7, 4.1$ Hz	1H	H-2
8.43 - 8.38	m	2H	H-4, H-5
8.19	dd, $J = 1.6, 8.3$ Hz	1H	H-7
7.97	d, $J = 7.7$ Hz	1H	H-8
7.53	dd, $J = 4.1, 8.3$ Hz	1H	H-3
4.71	br s	2H	-NH ₂

Solvent: DMSO-d₆, Frequency: 400 MHz

¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
167.5	C=O
150.8	C-2
148.2	C-8a
136.5	C-4
131.2	C-6
129.8	C-8
128.9	C-4a
128.1	C-5
126.7	C-7
122.0	C-3

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3376, 3291	Strong, Sharp	N-H stretch (asymmetric and symmetric, -NH ₂)
1689	Strong, Sharp	C=O stretch (Amide I)

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Predicted Mass Spectral Data

Adduct	m/z
[M+H] ⁺	188.08183
[M+Na] ⁺	210.06377
[M-H] ⁻	186.06727
[M] ⁺	187.07400

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectral data presented above. These protocols are based on standard techniques for the analysis of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **Quinoline-6-carbohydrazide** is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
- Instrumentation: ¹H NMR spectra are recorded on a 400 MHz spectrometer.
- ¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.
- Relaxation Delay: A delay of 1-2 seconds is used between scans.
- Spectral Width: A spectral width of approximately 16 ppm is set.
- Referencing: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

- ¹³C NMR Acquisition (General Procedure):
 - Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used.
 - Number of Scans: Due to the lower natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: A longer relaxation delay of 2-5 seconds is employed.
 - Spectral Width: A spectral width of approximately 200-250 ppm is used.
 - Referencing: Chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of **Quinoline-6-carbohydrazide** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:

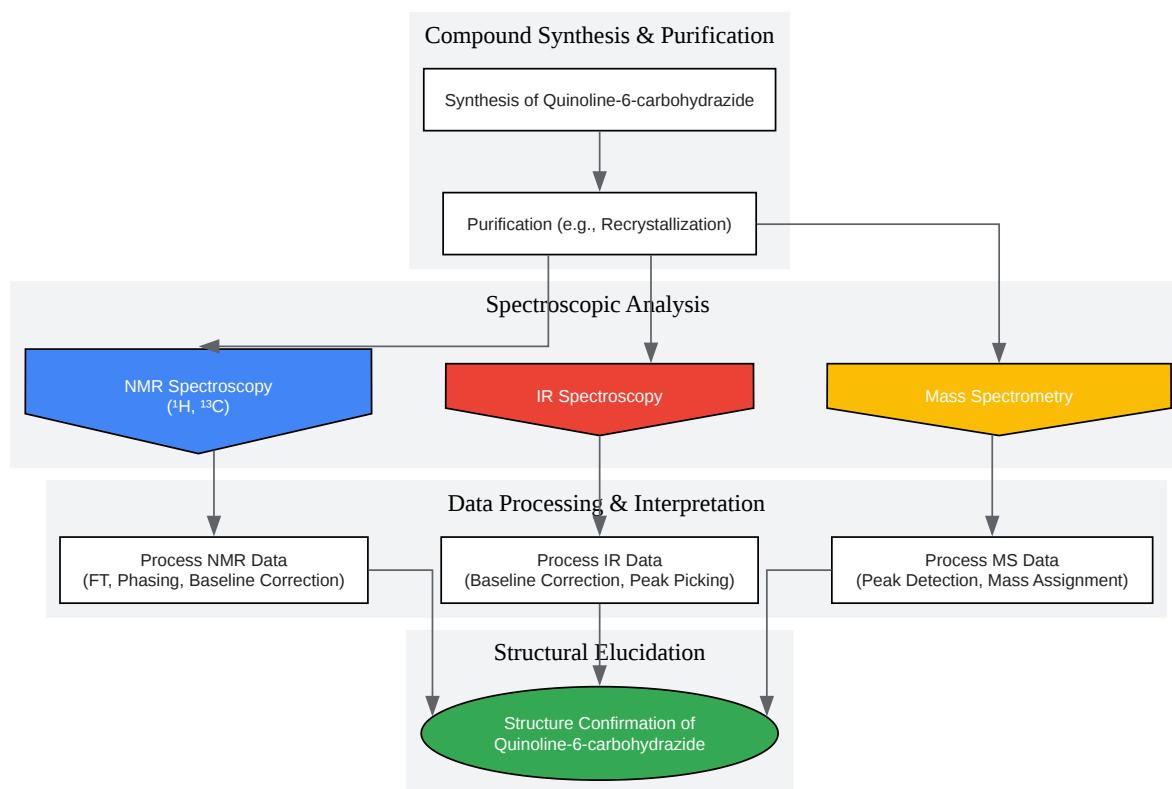
- A background spectrum of the empty sample compartment is first recorded.
- The KBr pellet containing the sample is then placed in the sample holder.
- The spectrum is typically recorded over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the ionization technique and instrument sensitivity.
- Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.
- Data Acquisition (ESI):
 - The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
 - The analysis is performed in both positive and negative ion modes to detect various adducts.
 - Key ESI Parameters:
 - Capillary Voltage: Typically set between 3-5 kV.
 - Nebulizing Gas Flow: Adjusted to optimize spray stability.
 - Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.
 - The mass spectrum is acquired over a mass-to-charge (m/z) range that encompasses the expected molecular ion and potential fragments.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral characterization of a chemical compound like **Quinoline-6-carbohydrazide**.



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Caption: Workflow for the spectral characterization of **Quinoline-6-carbohydrazide**.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com